Tetrahydrofuran-3-amine hydrochloride
Overview
Description
Tetrahydrofuran-3-amine hydrochloride is an organic compound with the molecular formula C4H10ClNO. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-3-amine hydrochloride typically involves the synthesis of tetrahydrofuran-3-amine, followed by its conversion to the hydrochloride salt. One common method involves the amidation of tetrahydrofuran-3-formic acid, followed by Hofmann degradation to yield tetrahydrofuran-3-amine. This amine is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amines .
Scientific Research Applications
Tetrahydrofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiarrhythmic agents and other therapeutic compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing biological pathways and chemical reactions. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or chemical synthesis .
Comparison with Similar Compounds
Tetrahydrofuran-2-amine: Another derivative of tetrahydrofuran with an amine group at the 2-position.
Tetrahydrofuran-4-amine: Similar to tetrahydrofuran-3-amine but with the amine group at the 4-position.
Pyrrolidine: A five-membered ring with a nitrogen atom, structurally similar but with different reactivity and applications
Uniqueness: Tetrahydrofuran-3-amine hydrochloride is unique due to its specific positioning of the amine group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
oxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVLDXJDIEEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910258 | |
Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107215-52-1, 204512-94-7 | |
Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminotetrahydrofuran hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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